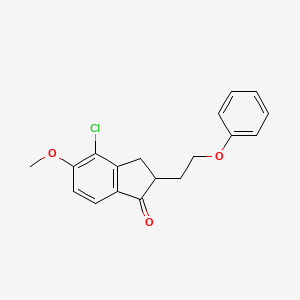
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound It is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a phenoxyethyl side chain attached to an indanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indanone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Chloro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenoxyethyl Side Chain: This step may involve a nucleophilic substitution reaction where a phenoxyethyl halide reacts with the indanone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one: shares structural similarities with other indanone derivatives, such as:
Uniqueness
The presence of both chloro and methoxy groups, along with the phenoxyethyl side chain, makes this compound unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
944109-66-4 |
|---|---|
分子式 |
C18H17ClO3 |
分子量 |
316.8 g/mol |
IUPAC 名称 |
4-chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H17ClO3/c1-21-16-8-7-14-15(17(16)19)11-12(18(14)20)9-10-22-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3 |
InChI 键 |
XTOYFZVDFAKNOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)C(C2)CCOC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


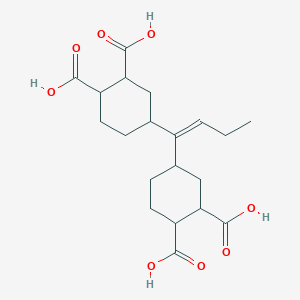

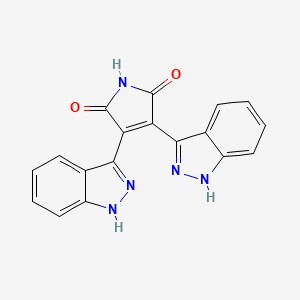
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
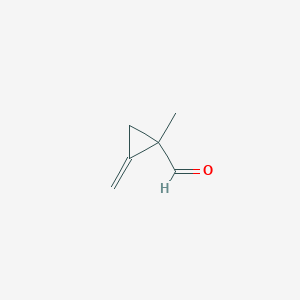
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
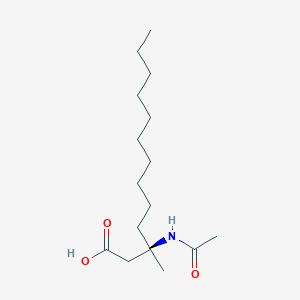
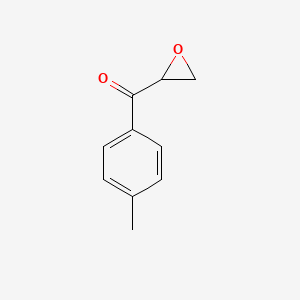
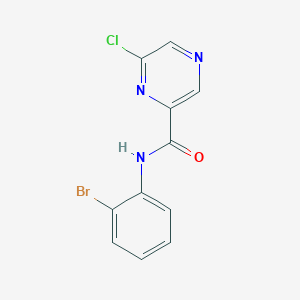
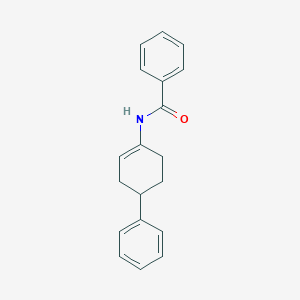
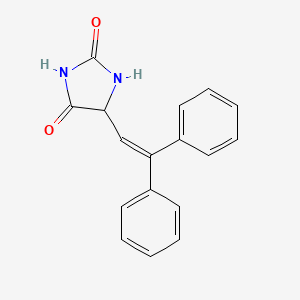

![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
